4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a series of novel derivatives that have been designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mild, efficient, and operationally simple one-pot synthesis of substituted [1,2,4]triazolo [4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has also been developed .Scientific Research Applications
Synthesis and Characterization
Research in the field of heterocyclic chemistry has led to the development of novel synthetic pathways for creating a diverse range of [1,2,4]Triazolo[4,3-a]pyridine derivatives. These methods often involve cyclization reactions, highlighting the compounds' synthetic accessibility and the potential for structural modification. Studies demonstrate the use of various starting materials and reaction conditions to synthesize these heterocyclic compounds with high specificity and yield, showcasing their versatility in chemical synthesis (Patel & Patel, 2015).
Biological Activities
The derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been extensively studied for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The research underscores the importance of structural modification in enhancing the biological efficacy of these compounds, suggesting a promising area for the development of novel therapeutic agents (Prakash et al., 2011).
Future Directions
properties
IUPAC Name |
5-oxo-5-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9(14-11(18)6-4-7-12(19)20)13-16-15-10-5-2-3-8-17(10)13/h2-3,5,8-9H,4,6-7H2,1H3,(H,14,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQSEAQCCITCED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethyl)carbamoyl]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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